

In-Depth Technical Guide to LY456236 for Neuroscience Research

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Compound of Interest

Compound Name: LY456236

Cat. No.: B7805336

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For Researchers, Scientists, and Drug Development Professionals

Introduction

LY456236 is a potent and selective antagonist of the metabotropic glutamate receptor 1 (mGluR1). Its ability to modulate glutamatergic neurotransmission has made it a valuable tool in neuroscience research, particularly in the investigation of neurological and psychiatric disorders. This guide provides a comprehensive overview of **LY456236**, including its pharmacological properties, preclinical data, and the experimental protocols utilized in its evaluation.

Core Compound Information

Identifier	Value
Compound Name	LY456236
Chemical Name	6-Methoxy-N-(4-methoxyphenyl)-4-quinazolinamine hydrochloride
Alternative Names	MPMQ hydrochloride
Molecular Formula	C ₁₆ H ₁₅ N ₃ O ₂ · HCl
Molecular Weight	317.8 g/mol

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for **LY456236**.

In Vitro Activity

Parameter	Receptor	Value	Reference
IC ₅₀	mGluR1	143 nM	[1]
IC ₅₀	mGluR5	> 10 µM	[1]

In Vivo Efficacy: Anticonvulsant Activity

Animal Model	Seizure Type	Route of Administration	ED ₅₀	Reference
Mouse	Audiogenic Seizures (clonic-tonic)	Not Specified	35 mg/kg	[1]
Rat	Formalin-induced Hyperalgesia (Phase 2)	Not Specified	16.3 mg/kg	

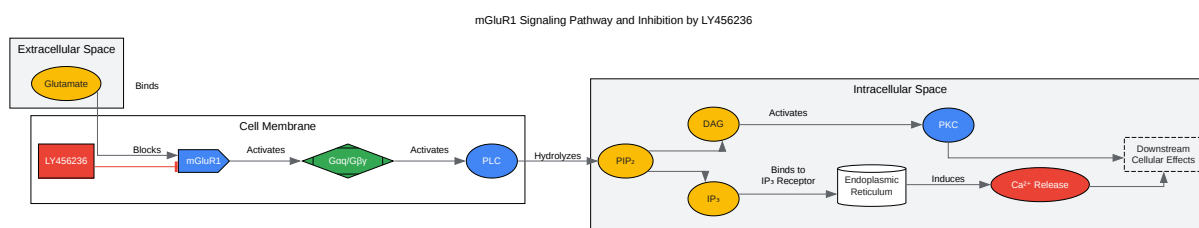
In Vivo Efficacy: Analgesic Activity

Animal Model	Pain Type	Route of Administration	Effective Dose	Effect	Reference
Mouse	Formalin-induced Hyperalgesia (Phase 2)	Not Specified	30 and 100 mg/kg	Reduces second-phase hyperalgesia	[1]
Rat	Spinal Nerve Ligation	Not Specified	Not Specified	Completely reverses mechanical allodynia	[1]

Mechanism of Action: mGluR1 Antagonism

LY456236 exerts its effects by selectively blocking the mGluR1 receptor. mGluR1 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a signaling cascade through Gαq. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By antagonizing mGluR1, **LY456236** inhibits these downstream signaling events, thereby modulating neuronal excitability and synaptic transmission.

Signaling Pathway Diagram



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Caption: mGluR1 signaling cascade and the inhibitory action of **LY456236**.

Experimental Protocols

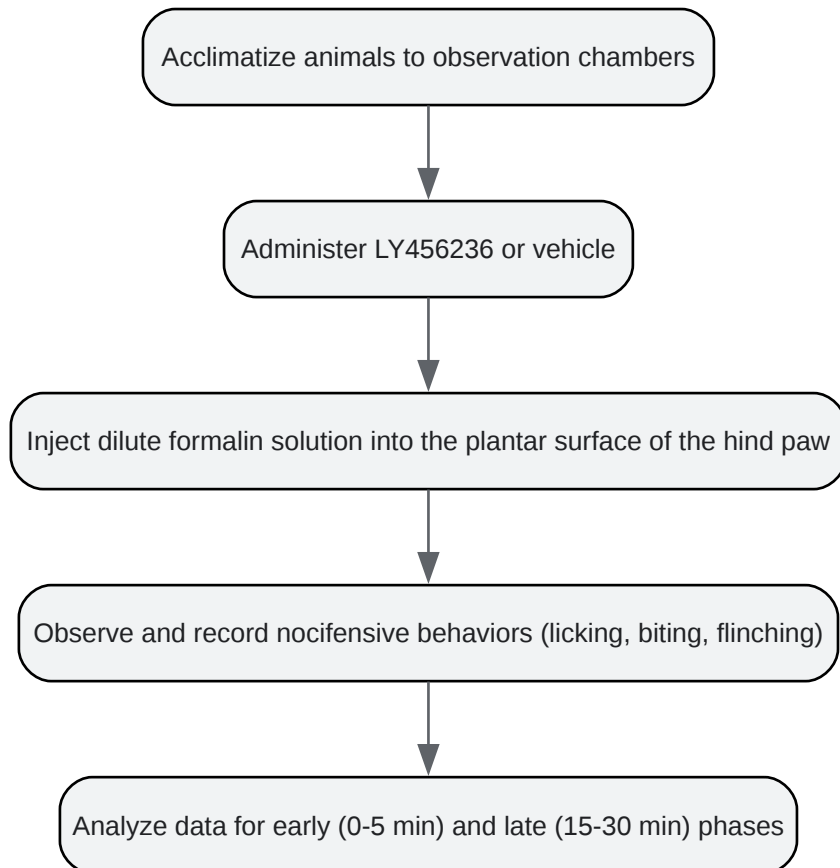
Detailed methodologies for key preclinical experiments are outlined below. These protocols are based on standard pharmacological practices and findings from studies involving **LY456236** and other mGluR1 antagonists.

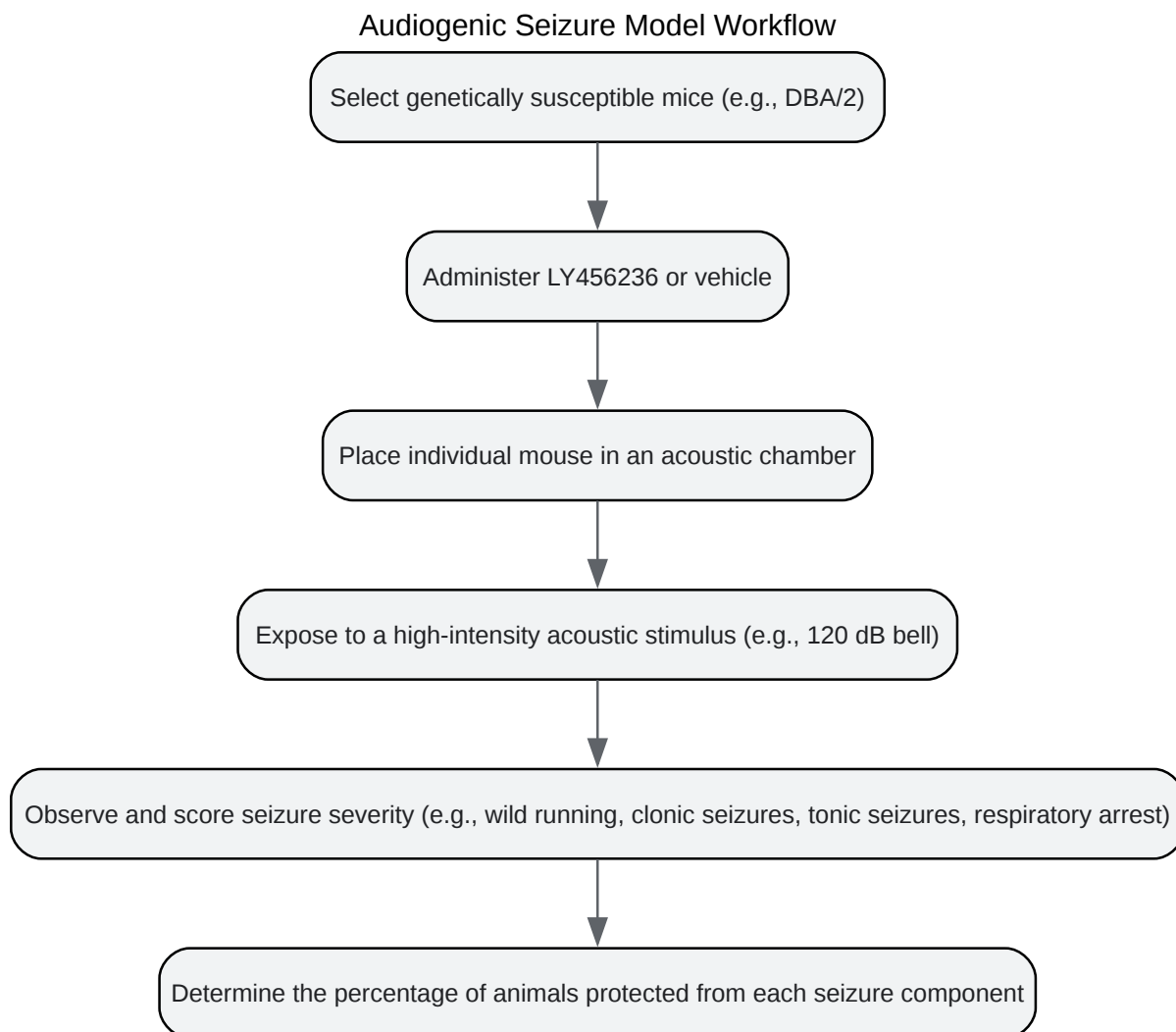
Formalin-Induced Hyperalgesia in Rodents

This model assesses the analgesic efficacy of a compound in a model of persistent pain.

Workflow Diagram

Formalin Test Experimental Workflow





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References

- 1. caymanchem.com [caymanchem.com]

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